2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide
Description
Chemical Structure: The compound features a [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfide group to a 2-(4-morpholinyl)-2-oxoethyl substituent. This structure combines a planar heteroaromatic system (triazoloquinoline) with a morpholine-derived side chain, which enhances solubility and modulates pharmacokinetic properties. Key Properties:
Properties
IUPAC Name |
1-morpholin-4-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(19-7-9-22-10-8-19)11-23-16-18-17-14-6-5-12-3-1-2-4-13(12)20(14)16/h1-6H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIWTAPSDPWDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide typically involves multiple steps:
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Formation of the Triazoloquinoline Core: : This step often starts with the cyclization of appropriate precursors to form the triazoloquinoline ring system. For example, a common method involves the reaction of 4-chloroquinoline with hydrazine to form the triazole ring, followed by further functionalization .
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Introduction of the Morpholine Group: : The morpholine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the intermediate triazoloquinoline with morpholine under basic conditions .
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Attachment of the Sulfide Linkage: This can be done by reacting the morpholine-substituted triazoloquinoline with a suitable thiol reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinoline ring or the triazole ring using reducing agents like sodium borohydride.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazoloquinoline derivatives.
Substitution: Substituted triazoloquinoline derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is recognized for its role as a scaffold in the development of novel pharmaceutical agents. Its structure allows for modifications that enhance biological activity and selectivity. Research indicates that derivatives of this compound exhibit promising properties against various diseases.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of compounds related to 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide. For instance:
- Sulfone Compounds : A series of sulfone compounds containing a 1,2,4-triazolo[4,3-a]pyridine structure were synthesized and evaluated for antibacterial activity. Among these, certain derivatives showed significant efficacy against pathogens such as Xanthomonas oryzae and Pseudomonas syringae, indicating a novel mechanism of action that could be leveraged for agricultural applications .
Therapeutic Potential
The compound's ability to inhibit specific biological pathways makes it a candidate for therapeutic development. Its derivatives have been investigated for their effects on various targets:
- COX-II Inhibition : Research indicates that modifications to the compound can result in selective COX-II inhibitors. These inhibitors are relevant in the treatment of inflammation-related conditions and have shown promising results in preclinical models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the morpholine moiety and the triazole ring in enhancing biological activity. The presence of these groups contributes to the compound's ability to interact with biological targets effectively.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases, receptors like adenosine receptors, and DNA or RNA in microbial cells.
Pathways Involved: Inhibition of enzyme activity, blocking of receptor signaling pathways, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives ()
Compound: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide.
- Structural Differences: Quinoxaline core (vs. quinoline), bis-triazolo substitution, and 4-fluorophenyl acetamide side chain.
- Biological Activity :
- Potent Topoisomerase II (TopoII) inhibition.
- Cytotoxicity against HePG-2, Hep-2, and Caco-2 cell lines.
- Induces G2/M cell cycle arrest and apoptosis in Caco-2 cells.
- Key Advantage: Enhanced intercalation into DNA due to planar bis-triazoloquinoxaline system.
- Limitation : Higher molecular complexity may reduce bioavailability.
Reference : .
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide ()
- Structural Differences: 5-methyl substitution on triazoloquinoline, cyano-cyclohexyl group.
- Key Properties: Molecular Weight: 407.54 g/mol (identical to target compound).
- Reference: .
N-(4-Sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanamide ()
- Structural Differences : Sulfamoylphenyl ethanamide side chain (vs. morpholinyl-oxoethyl).
- Key Properties: SMILES: Canonical structure confirms sulfonamide group, which may improve solubility and hydrogen-bonding capacity.
- Biological Implications : Sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent targets compared to morpholine-containing analogues.
Reference : .
[1,2,4]Triazolo[3,4-b][1,3]benzothiazol Derivatives ()
Compound : 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide.
- Structural Differences: Benzothiazole core (vs. quinoline), methylpiperidinyl substituent.
- Key Properties :
- Molecular Weight : 346.47 g/mol (smaller than target compound).
- Predicted pKa : 0.82 ± 0.40 (suggesting higher acidity than morpholine analogues).
- Biological Relevance : Benzothiazole moieties are associated with antitumor and antimicrobial activities, indicating possible overlapping but distinct mechanisms.
Reference : .
Biological Activity
2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16N4O2S
- CAS Number : 671199-25-0
- Molecular Weight : 320.39 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different cellular pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the growth of MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 28 |
| This compound | PC-3 | 37 |
These findings suggest that the compound may act through mechanisms involving the inhibition of heat shock proteins (Hsp90), which are crucial for cancer cell survival and proliferation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Heat Shock Proteins : The compound has been shown to stabilize Hsp90 and Hsp70 levels without triggering the heat shock response (HSR), leading to decreased levels of client proteins such as CDK-1.
- Cell Cycle Arrest : The antiproliferative activity observed may be related to cell cycle arrest at specific phases, which is crucial for preventing cancer cell division.
- Induction of Apoptosis : Evidence suggests that treatment with this compound may lead to apoptotic cell death in sensitive cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same class. For example:
- A study on similar quinoline derivatives demonstrated varying degrees of cytotoxicity against multiple cancer cell lines. The most potent compounds in this series showed IC50 values ranging from 5 to 50 µM against various targets .
- Another investigation highlighted the importance of structural modifications in enhancing the therapeutic efficacy of triazole derivatives. The study indicated that specific substitutions could significantly improve biological activity against targeted cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
